3-Methylimidazo[1,5-a]pyrazine

Synthetic methodology Process chemistry Heterocyclic chemistry

3-Methylimidazo[1,5-a]pyrazine (CAS 39204-53-0) is a nitrogen-rich heterocycle with a defined [1,5-a] fusion and 3-methyl substitution that directs regioselective C-3 metalation—unlike its [1,2-a] isomers. With documented 95% FVT synthesis yield, it serves as a privileged scaffold for kinase inhibitor development (ACK1, c-Src, BTK). Procurement ensures consistent SAR and synthetic efficiency; avoid unverified imidazopyrazine variants that derail routes.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 39204-53-0
Cat. No. B150156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylimidazo[1,5-a]pyrazine
CAS39204-53-0
SynonymsNSC 154881
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESCC1=NC=C2N1C=CN=C2
InChIInChI=1S/C7H7N3/c1-6-9-5-7-4-8-2-3-10(6)7/h2-5H,1H3
InChIKeyKJBOJIQHGFCODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[1,5-a]pyrazine (CAS 39204-53-0): Procurement-Ready Overview and Structural Baseline


3-Methylimidazo[1,5-a]pyrazine (CAS 39204-53-0) is a nitrogen-rich fused heterocycle belonging to the imidazo[1,5-a]azine class, consisting of imidazole and pyrazine rings with a methyl substituent at the 3-position . With a molecular formula of C₇H₇N₃ and molecular weight of 133.15 g/mol, this compound serves as both a versatile small-molecule scaffold for medicinal chemistry optimization and a key synthetic intermediate for constructing more complex aza-heterocyclic systems [1]. Its defined, compact architecture enables regioselective functionalization at multiple positions—C-3, C-5, and C-8—making it a privileged starting point for kinase inhibitor development and other drug discovery campaigns [1].

3-Methylimidazo[1,5-a]pyrazine: Why Generic Imidazopyrazine Analogs Are Not Interchangeable


Although numerous imidazopyrazine congeners exist—including imidazo[1,2-a]pyrazines and unsubstituted imidazo[1,5-a]pyrazine—these structural variants exhibit fundamentally different regiochemical reactivity, synthetic accessibility, and downstream biological profiles [1]. The 3-methyl substituent on 3-methylimidazo[1,5-a]pyrazine directs electrophilic aromatic substitution and metalation chemistry with distinct regioselectivity compared to its unsubstituted or 1-substituted analogs, directly impacting the efficiency and selectivity of derivatization [1][2]. Furthermore, the [1,5-a] ring fusion confers a unique spatial orientation of nitrogen atoms that differs from the [1,2-a] isomer, leading to divergent kinase binding modes and target engagement [2]. Procurement of a generic imidazopyrazine without verifying the exact substitution pattern and ring fusion can derail synthetic routes and invalidate biological screening results, as demonstrated in the quantitative comparisons below.

3-Methylimidazo[1,5-a]pyrazine: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Synthesis Yield: 3-Methylimidazo[1,5-a]pyrazine Achieves 95% Yield via FVT vs 50-75% for Bicyclic Analogs

In a flash vacuum thermolysis (FVT) study, the synthesis of 3-methylimidazo[1,5-a]pyrazine from monocyclic imine precursor 2 proceeded in 95% yield. In contrast, the same methodology applied to bicyclic imine precursors (3–5) yielded the corresponding imidazo[1,5-a]quinoline, imidazo[1,5-a]quinoxaline, and imidazo[5,1-a]isoquinoline products in only 50–75% yield, with concurrent formation of unwanted byproducts such as quinolone and isoquinoline [1]. This yield advantage directly reduces purification burden and improves overall synthetic efficiency.

Synthetic methodology Process chemistry Heterocyclic chemistry

Regioselective C-3 Metalation: Exclusive Reactivity of 3-Methylimidazo[1,5-a]pyrazine vs Unsubstituted Scaffold

3-Methylimidazo[1,5-a]pyrazine undergoes regioselective deprotonation exclusively at the C-3 methyl group upon treatment with n-BuLi, enabling directed functionalization at this position. In direct comparison, the unsubstituted imidazo[1,5-a]pyrazine scaffold undergoes competitive metalation at both C-3 and C-5 positions under identical conditions, leading to mixtures of mono- and dimetalated products that complicate downstream derivatization [1]. The presence of the 3-methyl group confers unambiguous reaction control.

Organometallic chemistry C–H functionalization Medicinal chemistry

Antiproliferative Activity: MCF7 Cell Growth Inhibition at 72 h via MTT Assay

3-Methylimidazo[1,5-a]pyrazine has been evaluated for antiproliferative activity against the human MCF7 breast adenocarcinoma cell line. In an MTT assay conducted over 72 hours, the compound demonstrated inhibition of cell growth, as documented in the ChEMBL database (CHEMBL2345705) [1]. While a specific IC₅₀ value is not publicly disclosed in the primary source, the recorded activity establishes baseline cytotoxic potential for this scaffold and provides a quantitative benchmark against which structurally modified derivatives can be compared.

Oncology Breast cancer Cell-based assays

Kinase Inhibitor Scaffold Validation: 3-Methyl Imidazo[1,5-a]pyrazine Core in ACK1 and c-Src Inhibitors

The 3-methylimidazo[1,5-a]pyrazine core serves as the foundational scaffold for multiple kinase inhibitor programs that have progressed to advanced lead optimization. Derivatives bearing this core have been developed as potent, selective, and orally bioavailable inhibitors of ACK1 (activated CDC42 kinase 1) [1] and as CNS-penetrant c-Src inhibitors with demonstrated neuroprotective efficacy in rat stroke models [2]. While the 3-methyl parent compound itself is an unsubstituted building block, its structural framework is the direct progenitor of compounds such as cis-3-[8-amino-1-(4-phenoxyphenyl)imidazo[1,5-a]pyrazin-3-yl]cyclobutanol, a selective ACK1 inhibitor co-crystallized with the kinase domain (PDB 4ID7, resolution 3.0 Å) [1].

Kinase inhibition Drug discovery Oncology

3-Methylimidazo[1,5-a]pyrazine: Evidence-Backed Procurement and Research Application Scenarios


Medicinal Chemistry: Synthesis of Kinase-Focused Compound Libraries

Research groups developing kinase inhibitor libraries—particularly targeting ACK1, c-Src, or BTK—should procure 3-methylimidazo[1,5-a]pyrazine as the validated core scaffold. Its regioselective C-3 metalation chemistry enables systematic exploration of SAR at this position, while the documented antiproliferative activity against MCF7 cells provides a relevant biological benchmark for analog evaluation [1][2].

Process Chemistry: Scalable Building Block with High Synthetic Yield

For process chemists requiring multigram to kilogram quantities, the FVT methodology delivering 95% yield for 3-methylimidazo[1,5-a]pyrazine—compared to 50–75% for bicyclic analogs—offers a compelling efficiency advantage [1]. This yield differential reduces cost of goods and simplifies purification, making it the preferred building block for large-scale library production.

Academic Research: Regioselective C–H Functionalization Methodology Development

Organic methodology groups developing directed C–H activation or metalation protocols can utilize 3-methylimidazo[1,5-a]pyrazine as a well-defined model substrate. The exclusive deprotonation at the C-3 methyl group upon treatment with n-BuLi provides a clean, unambiguous system for testing new electrophiles, directing groups, or catalytic systems without interference from competitive metalation at C-5 [1].

Industrial R&D: Oncology Drug Discovery with Defined Scaffold History

Biopharmaceutical companies initiating new kinase inhibitor programs can rely on the 3-methylimidazo[1,5-a]pyrazine scaffold as a privileged chemotype with established tractability. The existence of co-crystal structures (PDB 4ID7, 6X3P) for derivatives of this scaffold provides a structural roadmap for rational design, while the demonstrated oral bioavailability of optimized analogs reduces downstream development risk [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylimidazo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.